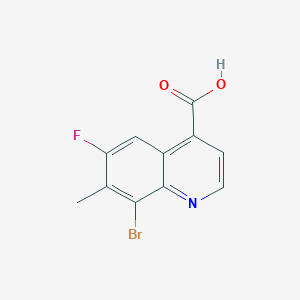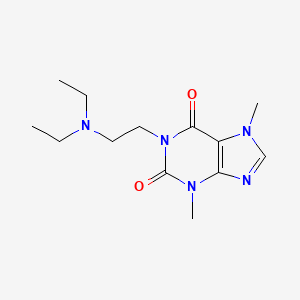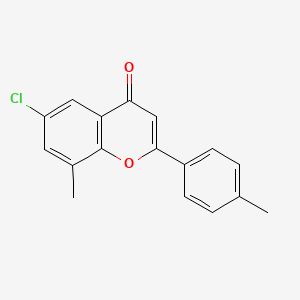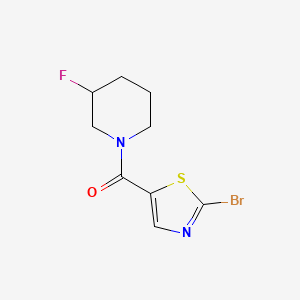![molecular formula C16H12O5 B15063808 [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid CAS No. 184025-92-1](/img/structure/B15063808.png)
[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system fused with a pyran ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable chromen derivative with a pyran ring precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted chromen derivatives.
Applications De Recherche Scientifique
2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid include other chromen derivatives with different substituents or ring systems. Examples include:
- 2-(4-Oxo-4H-chromen-8-yl)acetic acid
- 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-6-yl)acetic acid
Uniqueness
The uniqueness of 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chromen ring with a pyran ring and an acetic acid moiety makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
184025-92-1 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
2-[4-oxo-2-(2H-pyran-6-yl)chromen-8-yl]acetic acid |
InChI |
InChI=1S/C16H12O5/c17-12-9-14(13-6-1-2-7-20-13)21-16-10(8-15(18)19)4-3-5-11(12)16/h1-6,9H,7-8H2,(H,18,19) |
Clé InChI |
WFZJIRPWBRNQEX-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C(O1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




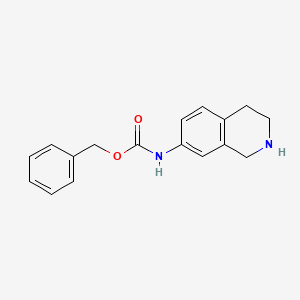
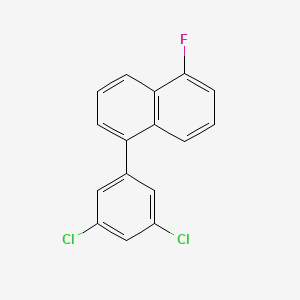
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
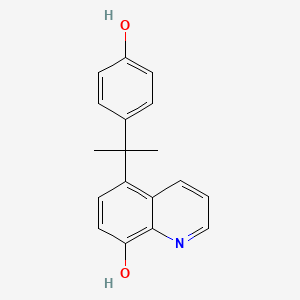

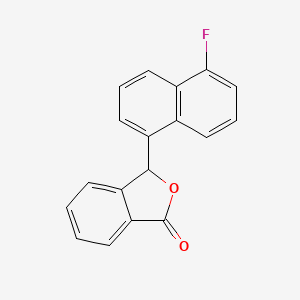

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
